molecular formula C9H9N5S B066050 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine CAS No. 175204-62-3

4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine

Cat. No. B066050
M. Wt: 219.27 g/mol
InChI Key: BEQXEURXEHAMQN-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,2,4-triazines, which are heterocyclic aromatic compounds featuring a triazine ring with various substituents. These compounds are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives related to 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine involves solvent-free interactions and autoclave conditions, ensuring that the methylsulfanyl group undergoes no transformations during the synthesis process. The transformation of the 1,2,4-triazine scaffold into a pyridine one has been successfully performed, proving the structural integrity of the product through 1H NMR and ESI-MS data, alongside X-Ray crystallography (Shtaitz et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing non-centrosymmetric space group P-1 with triclinic system. The structure is stabilized by numerous intermolecular N···H contacts, demonstrating the compound's ability to form complex molecular arrangements (Dolzhenko et al., 2011).

Scientific Research Applications

Synthesis and Study of Derivatives as Antimicrobial Agents

Some derivatives of 1,3,5-triazine have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative strains. These compounds have shown significant effectiveness, with several demonstrating excellent activity against a panel of microorganisms, highlighting the potential of 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine derivatives in the development of new antimicrobial agents (Malik & Patel, 2017).

Chemical Synthesis and Reactivity Studies

Research on the amination of 1,2,4-triazines by potassium amide in liquid ammonia and by phenyl phosphorodiamidate has expanded our understanding of the reactivity of triazine derivatives. These studies provide insights into the mechanisms of amination and potential pathways for synthesizing novel compounds with 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine as a starting material or intermediate (Rykowski & Plas, 1982).

Development of Antifungal Agents

A series of pyrido[3,4-e]-1,2,4-triazines, including related fused triazines with potential antifungal properties, have been synthesized. These compounds, featuring various substituents, have been tested against strains of Candida, Aspergillus, Mucor, and Trychophyton, demonstrating significant inhibitory activity. This research underscores the utility of 1,3,5-triazine derivatives, including 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine, in developing new antifungal agents (Reich et al., 1989).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it’s used. Proper safety measures should always be taken when handling this or any other chemical compound .

Future Directions

The future research directions for this compound could include studying its reactivity under various conditions, exploring its potential uses in different applications, and investigating its safety and environmental impact .

properties

IUPAC Name

4-methylsulfanyl-6-pyridin-3-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-3-2-4-11-5-6/h2-5H,1H3,(H2,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXEURXEHAMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381934
Record name 4-(methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine

CAS RN

175204-62-3
Record name 4-(Methylthio)-6-(3-pyridinyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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